molecular formula C9H11BrO2 B13617371 (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

(S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B13617371
M. Wt: 231.09 g/mol
InChI Key: VOZQUGAJUHESFS-LURJTMIESA-N
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Description

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. This principle is a central tenet of medicinal chemistry and materials science. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different physiological effects. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

Enantiomerically pure secondary alcohols are highly sought-after chiral building blocks in the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.net Their importance stems from the versatility of the hydroxyl group, which can be readily converted into a wide range of other functional groups, such as esters, ethers, halides, and amines, with retention or inversion of stereochemistry. This functional group interconversion allows for the elaboration of the chiral core into more complex molecular architectures.

Aryl-substituted ethanols represent a significant subclass of chiral secondary alcohols. The presence of an aromatic ring provides a rigid scaffold and introduces opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution reactions. This combination of a chiral center and an adaptable aromatic ring makes them particularly valuable in drug discovery and development.

The synthesis of these compounds often involves the asymmetric reduction of the corresponding prochiral acetophenone (B1666503). A variety of methods have been developed to achieve this transformation with high enantioselectivity, including the use of chiral catalysts, enzymes, and stoichiometric chiral reducing agents.

(S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a specific example of a chiral aryl alcohol that serves as a key intermediate in multi-step synthetic sequences. Its molecular structure is characterized by a stereogenic center bearing a hydroxyl group, a methoxy-substituted phenyl ring, and a bromine atom. This unique combination of functional groups offers several strategic advantages for synthetic chemists.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the ortho position to the chiral side chain. The methoxy (B1213986) group, an electron-donating group, can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The chiral hydroxyl group, as previously discussed, is a versatile handle for further transformations.

Below is a table summarizing the key structural features and potential synthetic applications of this compound:

FeatureDescriptionPotential Synthetic Applications
(S)-Stereocenter A single, defined stereoisomer.Introduction of chirality into the target molecule.
Hydroxyl Group A versatile functional group.Derivatization to esters, ethers, halides, etc.
Bromo Substituent A reactive handle on the aromatic ring.Cross-coupling reactions (e.g., Suzuki, Heck).
Methoxy Group An electron-donating group.Directing group in electrophilic aromatic substitution.

Despite the significant progress in asymmetric synthesis, the efficient and scalable production of enantiomerically pure aryl alcohols remains an active area of research. encyclopedia.pub Key challenges include:

Development of highly selective and active catalysts: While many catalytic systems exist, there is a continuous need for catalysts that can function under mild conditions, tolerate a wide range of substrates, and provide high enantioselectivities with low catalyst loadings.

Cost-effectiveness and sustainability: Many existing methods rely on expensive transition metal catalysts or stoichiometric amounts of chiral reagents. The development of more sustainable approaches, such as biocatalysis or the use of earth-abundant metal catalysts, is a major goal. nih.gov

Substrate scope limitations: Some asymmetric methods are highly effective for a narrow range of substrates but fail to provide high enantioselectivity for others. Expanding the substrate scope of existing methods is crucial.

Purification of enantiomers: In cases where asymmetric synthesis does not provide perfect enantioselectivity, the separation of the desired enantiomer from the minor one can be challenging and costly. libretexts.org

The following table outlines some of the common methods for accessing enantiomerically pure aryl alcohols, along with their inherent advantages and disadvantages:

MethodDescriptionAdvantagesDisadvantages
Asymmetric Catalysis Use of a chiral catalyst to selectively produce one enantiomer from a prochiral starting material.High efficiency, low catalyst loading.Catalyst cost, potential for metal contamination.
Biocatalysis Use of enzymes (e.g., alcohol dehydrogenases) to perform enantioselective reductions.High selectivity, mild reaction conditions, environmentally friendly. nih.govLimited substrate scope, potential for enzyme inhibition.
Chiral Pool Synthesis Starting from a naturally occurring enantiopure compound.Readily available starting materials for some targets.Limited to the chirality of available natural products.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Can be effective for separating racemates.Maximum theoretical yield of 50% for the desired enantiomer. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

VOZQUGAJUHESFS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)Br)O

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

Synthetic Methodologies for S 1 2 Bromo 5 Methoxyphenyl Ethan 1 Ol

Strategies for Enantioselective Synthesis

The creation of the single desired stereoisomer of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is most commonly achieved through the enantioselective reduction of the corresponding ketone. Other methods, such as the separation of a racemic mixture or building the molecule from chiral precursors, are also viable approaches.

Asymmetric Reduction of Prochiral Ketone Precursors

The most direct and widely employed method for the synthesis of (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is the asymmetric reduction of 2-bromo-5-methoxyacetophenone. This approach introduces the chiral center in the final step, which is often an efficient strategy. Various catalytic systems, including biocatalysts and chiral metal complexes, have been developed to achieve high enantioselectivity.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally benign nature. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones. These enzymes, often found in microorganisms like yeast and bacteria, utilize nicotinamide (B372718) cofactors such as NADPH or NADH to deliver a hydride to the carbonyl group with high facial selectivity.

The reduction of substituted acetophenones using various microorganisms and isolated enzymes has been extensively studied. For instance, whole cells of Saccharomyces uvarum have been effectively used for the asymmetric bioreduction of 4-methoxyacetophenone, a structurally similar compound, to yield the corresponding (S)-alcohol with high conversion and enantiomeric excess. nih.gov While specific data for the bioreduction of 2-bromo-5-methoxyacetophenone is not extensively reported in readily available literature, the principles of biocatalytic reduction are directly applicable. The substrate, with its electron-withdrawing bromo group and electron-donating methoxy (B1213986) group, would be a candidate for screening against a library of KREDs or ADHs to identify an enzyme with the desired activity and (S)-selectivity.

The general reaction for the biocatalytic reduction is as follows:

Biocatalytic Reduction of 2-bromo-5-methoxyacetophenone

Table 1: Examples of Biocatalytic Reduction of Acetophenone (B1666503) Analogs

Click to view interactive data table
SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
4-MethoxyacetophenoneSaccharomyces uvarumS>95>99 nih.gov
AcetophenoneEngineered ADHS97.299.9 semanticscholar.org
2-ChloroacetophenoneRu(OTf)(S,S)-TsDpenRHigh96 nih.gov

Note: Data for the specific substrate 2-bromo-5-methoxyacetophenone is not provided in the cited sources, but the table illustrates the potential of the methodology with analogous compounds.

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones. This technique typically employs a stable and easily handled hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition metal catalyst. Chiral ruthenium(II) complexes, particularly those containing N-tosylated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for this transformation. kanto.co.jp

The mechanism of ATH with Ru(II)-TsDPEN catalysts involves the formation of a ruthenium hydride species, which then transfers the hydride to the ketone in a stereoselective manner, dictated by the chiral environment of the catalyst. The reaction is often performed under mild conditions and can be highly efficient. While specific studies on the ATH of 2-bromo-5-methoxyacetophenone are not prominently detailed, the successful reduction of a wide range of acetophenone derivatives suggests that this substrate would also be amenable to this methodology. dntb.gov.ua The expected outcome would be the formation of this compound with high enantioselectivity when the appropriate (R,R)-configured catalyst is used.

Table 2: Representative Catalysts for Asymmetric Transfer Hydrogenation of Ketones

Click to view interactive data table
Catalyst SystemHydrogen DonorSubstrate ClassTypical Enantioselectivity (ee, %)Reference
RuCl(S,S)-TsDPENHCOOH/NEt₃Aromatic Ketones>95 kanto.co.jp
[Rh(PP)₂]X2-PropanolAcetophenoneModerate to High mdpi.com
Ru-tethered-TsDPENDimethylamine borane (B79455)α-Bromo KetonesHigh ethz.ch

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is another powerful technique for the enantioselective reduction of ketones. This method is highly atom-economical and is widely used in industrial processes. Chiral complexes of rhodium, ruthenium, and iridium with various chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed. ethz.chresearchgate.net

The success of catalytic asymmetric hydrogenation is highly dependent on the catalyst, substrate, and reaction conditions. For the reduction of 2-bromo-5-methoxyacetophenone, a screening of different chiral catalysts and conditions would be necessary to achieve high enantioselectivity for the (S)-alcohol. The presence of the bromo substituent may influence catalyst activity and selectivity, potentially requiring tailored catalyst systems. For instance, Ru-BINAP catalysts have been shown to be effective for the hydrogenation of functionalized ketones. harvard.edu

Chiral Resolution Techniques, Including Kinetic Resolution

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. For 1-(2-bromo-5-methoxyphenyl)ethan-1-ol, this would involve the preparation of the racemic alcohol, followed by separation into its constituent (S) and (R) enantiomers. One of the most effective methods for chiral resolution is kinetic resolution, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. rsc.orgnih.govalmacgroup.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, a lipase might preferentially acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting acylated product and the unreacted alcohol can then be separated. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

De novo Asymmetric Synthesis Routes

De novo asymmetric synthesis involves the construction of a chiral molecule from achiral or simpler chiral starting materials, where the key stereocenter is introduced early in the synthetic sequence. While less common for a relatively simple molecule like this compound compared to the asymmetric reduction of the corresponding ketone, de novo strategies can be envisioned.

One hypothetical route could involve the asymmetric addition of a methyl group to 2-bromo-5-methoxybenzaldehyde. This could potentially be achieved using a chiral Grignard reagent or a dialkylzinc reagent in the presence of a chiral ligand. However, achieving high enantioselectivity in the addition of small alkyl groups to aldehydes can be challenging. An enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans has been described which involves a Noyori reduction of a ketone intermediate, followed by further transformations. nih.gov This highlights the integration of asymmetric reduction steps within a longer synthetic sequence to establish key stereocenters.

Multistep Synthetic Routes Involving Stereocontrol

Stereocontrol is paramount in the synthesis of enantiomerically pure compounds like this compound. The spatial arrangement of atoms is meticulously directed to favor the formation of the desired S-enantiomer over its R-counterpart. This is accomplished through various advanced organic synthesis techniques that create or differentiate a chiral center.

One viable pathway to this compound begins with the substituted aromatic aldehyde, 2-Bromo-5-methoxybenzaldehyde. nih.govsigmaaldrich.com This approach involves the initial formation of a racemic alcohol, followed by transformations that isolate or generate the desired enantiomer.

The synthesis commences with the nucleophilic addition of a methyl group to the carbonyl carbon of 2-Bromo-5-methoxybenzaldehyde. uni.lu A common method to achieve this is through the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The Grignard reagent adds to the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the racemic product, 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a mixture of both (S) and (R) enantiomers.

To obtain the specific (S)-enantiomer, a stereoselective strategy must be implemented. While direct asymmetric methylation of the aldehyde is possible using chiral catalysts, a more common industrial approach involves the resolution of the racemic mixture or the asymmetric reduction of a ketone intermediate, as discussed in the following section. Chiral resolution techniques could involve forming diastereomeric esters with a chiral acid, separating these diastereomers by crystallization or chromatography, and then hydrolyzing the desired ester to yield the pure (S)-enantiomer.

Table 1: Synthesis of Racemic Alcohol from Substituted Benzaldehyde

StepStarting MaterialReagentsProductTypical Conditions
12-Bromo-5-methoxybenzaldehydeMethylmagnesium bromide (CH₃MgBr)1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (racemic)Anhydrous THF or Et₂O, followed by aqueous workup

A more prevalent and often more efficient strategy for producing this compound involves the synthesis of a prochiral ketone intermediate, 1-(2-Bromo-5-methoxyphenyl)ethan-1-one, followed by its asymmetric reduction. This method offers excellent control over the stereochemical outcome.

The synthesis of the key ketone intermediate, 1-(2-Bromo-5-methoxyphenyl)ethan-1-one, can be accomplished via a Friedel-Crafts acylation reaction. In this process, 1-bromo-4-methoxybenzene is reacted with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O). The reaction is promoted by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophilic acyl group is directed primarily to the position ortho to the activating methoxy group and meta to the deactivating bromine atom, yielding the desired ketone.

Once the prochiral ketone is synthesized and purified, the crucial step is the stereoselective reduction of its carbonyl group to a hydroxyl group. Asymmetric reduction is a cornerstone of modern organic synthesis and can be achieved with high enantioselectivity using various catalytic systems. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, which coordinates to the borane reducing agent (e.g., borane-THF complex) and the ketone. This coordination creates a sterically defined environment that forces the hydride to be delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used. This reaction is known for its high yields and excellent enantiomeric excess (often >95% e.e.).

Table 2: Synthesis via Ketone Intermediate and Asymmetric Reduction

StepStarting MaterialReagentsProductMethod
11-Bromo-4-methoxybenzeneAcetyl chloride, Aluminum chloride (AlCl₃)1-(2-Bromo-5-methoxyphenyl)ethan-1-oneFriedel-Crafts Acylation
21-(2-Bromo-5-methoxyphenyl)ethan-1-one(R)-CBS catalyst, Borane-THF complexThis compoundAsymmetric Reduction (CBS)

Chemical Reactivity and Advanced Transformations of S 1 2 Bromo 5 Methoxyphenyl Ethan 1 Ol

Reactions Involving the Chiral Hydroxyl Group

The secondary benzylic alcohol moiety is a key reactive center. The hydroxyl group can undergo oxidation, derivatization, and substitution reactions. The stereochemistry at this chiral center plays a crucial role in the outcome of these transformations, often allowing for the synthesis of enantiomerically pure products.

Stereospecific Oxidation to Corresponding Ketones

The oxidation of the secondary alcohol group in (S)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol to the corresponding ketone, 1-(2-bromo-5-methoxyphenyl)ethanone, is a fundamental transformation. This reaction removes the chiral center, yielding an achiral product. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions, such as temperature and tolerance of other functional groups.

Common methods for the oxidation of secondary benzylic alcohols include reagents like N-heterocycle-stabilized iodanes (NHIs) and copper(III) complexes, which can provide mild conditions and high yields. nih.govbeilstein-journals.orgresearchgate.net The selective oxidation of benzylic alcohols to the corresponding carbonyls is often efficient, and in many cases, overoxidation to other products is not a significant concern. nih.govresearchgate.net

Table 1: Representative Reagents for the Oxidation of Secondary Benzylic Alcohols

Oxidizing Agent/SystemTypical ConditionsNotes
N-Heterocyclic Iodanes (NHIs) with Chloride AdditivesActivation by additives like aqueous HCl or TBACl, often at elevated temperatures (e.g., 60 °C) in solvents like EtOAc or MeCN. nih.govbeilstein-journals.orgOffers mild oxidation without overoxidation. nih.govbeilstein-journals.org
Potassium tetrasodium (B8768297) diperiodatocuprate(III)Alkaline solution, often at room temperature.Demonstrates high selectivity for benzylic hydroxyl groups. researchgate.net
Bis(methanesulfonyl) peroxideCan provide selective monooxygenation of benzylic C-H bonds to form alcohols, but is also relevant to the oxidation of the alcohol itself. acs.orgHighlights the challenge of preventing overoxidation to ketones with some systems. acs.org

Enantiomerically Pure Derivatization (e.g., Esterification, Etherification)

The chiral hydroxyl group can be derivatized to form esters and ethers while retaining the stereochemical integrity of the chiral center. These reactions are valuable for creating more complex molecules and for protecting the hydroxyl group during subsequent synthetic steps.

Esterification: The formation of an ester from this compound can be achieved by reacting it with a carboxylic acid or its derivative (like an acyl chloride or anhydride). While direct esterification of secondary alcohols with carboxylic acids can be challenging, various catalytic methods have been developed. google.com Enzymatic methods, for instance, using lipases, have been shown to be highly effective for the enantioselective esterification of secondary alcohols, which is particularly relevant when starting with a racemic mixture to resolve the enantiomers.

Etherification: The synthesis of ethers from secondary benzylic alcohols can be accomplished through several routes. organic-chemistry.org Iron(III) triflate has been reported as an efficient catalyst for the direct dehydrative etherification of secondary benzylic alcohols to form both symmetrical and unsymmetrical ethers. acs.orgnih.gov This method is notable for its selectivity and the suppression of side reactions. acs.orgnih.gov

Nucleophilic Substitution Pathways at the Hydroxyl Center

The hydroxyl group of a secondary benzylic alcohol is a poor leaving group (OH-). libretexts.org To facilitate nucleophilic substitution at this center, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form an oxonium ion, which can then depart as a neutral water molecule. libretexts.org

Once a good leaving group is formed, the benzylic carbon is susceptible to attack by a nucleophile. Due to the stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring, the reaction often proceeds through an S(_N)1 mechanism. libretexts.orgyoutube.comkhanacademy.org However, under conditions with a strong nucleophile, an S(_N)2 pathway can also be competitive for secondary benzylic positions. youtube.comkhanacademy.org The specific pathway depends on the reaction conditions, including the strength of the nucleophile and the nature of the solvent. libretexts.orgyoutube.com

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is another key site for functionalization. The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. The aryl bromide moiety of this compound makes it an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide to form a new carbon-carbon bond. fishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.uknih.gov

The general mechanism involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

Aryl bromides are common electrophiles for Suzuki couplings, reacting more readily than aryl chlorides but less readily than aryl iodides. yonedalabs.com The reaction requires a base, such as potassium carbonate (K(_2)CO(_3)) or potassium phosphate (B84403) (K(_3)PO(_4)), to facilitate the transmetalation step. nih.gov A variety of palladium catalysts and ligands can be used, with dialkylbiaryl phosphine (B1218219) ligands often showing high activity and broad applicability. nih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling of an Aryl Bromide

ComponentExample(s)Function
Aryl HalideThis compoundElectrophilic coupling partner.
Organoboron ReagentPhenylboronic acid, Alkylboronic estersNucleophilic coupling partner. fishersci.co.uk
Palladium CatalystPd(OAc)(_2), PdCl(_2)(PCy(_3))(_2)Catalyzes the C-C bond formation. nih.govacs.org
LigandSPhos, PPh(_3), o-(di-tert-butylphosphino)biphenylStabilizes the palladium catalyst and influences its reactivity. nih.govacs.orgacs.org
BaseK(_2)CO(_3), K(_3)PO(_4), KOHActivates the organoboron reagent for transmetalation. nih.gov
SolventDioxane, Toluene, THF, often with waterSolubilizes reactants and facilitates the reaction. fishersci.co.uknih.gov

The Suzuki-Miyaura coupling of this compound with various boronic acids would yield a range of biaryl or aryl-alkyl products, significantly increasing the structural diversity of molecules that can be synthesized from this chiral building block. The reaction conditions can be tuned to accommodate a wide variety of functional groups on the boronic acid partner. acs.org

Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic halide, catalyzed by a palladium complex. The aryl bromide moiety of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of carbon-based substituents.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by a transmetalation step with the organostannane reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction conditions are generally mild and tolerant of numerous functional groups, a key advantage of the Stille coupling. organic-chemistry.org

While specific studies on this compound are not prevalent in the literature, the reactivity of similar 2-bromoanisole (B166433) derivatives is well-documented. Typical conditions for such couplings involve a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ. The choice of ligand, solvent, and additives can be crucial for optimizing reaction yield and rate. For instance, the inclusion of copper(I) salts can significantly accelerate the reaction. mdpi.com

Below is a table summarizing typical conditions employed in Stille cross-coupling reactions with substrates analogous to the title compound.

CatalystLigandStannane ReagentSolventAdditiveTemperature (°C)Reference
Pd(PPh₃)₄PPh₃R-SnBu₃TolueneNone80-110 nih.gov
Pd₂(dba)₃P(2-furyl)₃R-SnMe₃NMPCuI60 mdpi.com
Pd(OAc)₂DabcoR-SnBu₃DMFNone100-120 organic-chemistry.org

This table represents generalized conditions for Stille reactions on aryl bromides and is not specific to this compound.

Negishi Cross-Coupling

The Negishi cross-coupling reaction offers another robust method for C-C bond formation, utilizing organozinc reagents in a palladium- or nickel-catalyzed process. Similar to the Stille reaction, the aryl bromide of this compound can be effectively coupled with various organozinc compounds, including alkyl, vinyl, aryl, and alkynyl zinc halides.

A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for reactions to proceed at lower temperatures and with higher stereospecificity compared to other cross-coupling methods. The catalytic cycle is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. The selection of the palladium catalyst and ligand is critical; catalysts such as Pd(P(t-Bu)₃)₂ have proven to be particularly effective for coupling aryl bromides.

The functional group tolerance of the Negishi reaction is broad, accommodating esters, ketones, and ethers, making it suitable for the functionalization of this compound without the need for protecting the hydroxyl or methoxy (B1213986) groups.

The table below outlines representative conditions for Negishi cross-coupling reactions.

CatalystLigandZinc ReagentSolventTemperature (°C)Reference
PdCl₂(dppf)dppfR-ZnClTHF / Ether25-66
Pd(P(t-Bu)₃)₂P(t-Bu)₃R-ZnBrTHF25
NiCl₂(dppe)dppeR-ZnITHF / NMP60

This table represents generalized conditions for Negishi reactions on aryl bromides and is not specific to this compound.

Heck Reactions

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The aryl bromide of this compound can undergo Heck coupling with a variety of alkenes to introduce vinyl substituents. This reaction is a cornerstone of synthetic organic chemistry for creating substituted olefins.

The reaction typically requires a palladium catalyst, a base, and a suitable ligand. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.

One of the challenges in Heck reactions is controlling the regioselectivity of the alkene insertion. However, with terminal alkenes, the aryl group is typically added to the less substituted carbon. The reaction conditions can be tailored to favor specific outcomes, and ligandless catalyst systems or those using stable palladacycles have been developed for industrial applications.

The following table provides examples of typical Heck reaction conditions.

CatalystLigandAlkeneBaseSolventTemperature (°C)Reference
Pd(OAc)₂PPh₃StyreneEt₃NAcetonitrile80-100
Pd/CNone2-Ethylhexyl acrylateK₂CO₃NMP120-150
Pd₂(dba)₃P(o-tolyl)₃Methyl acrylateNaOAcDMF100

This table represents generalized conditions for Heck reactions on aryl bromides and is not specific to this compound.

Directed Arylation and Other Organometallic Reactions

Beyond traditional cross-coupling, the aromatic ring of this compound is amenable to direct C-H functionalization reactions. In these reactions, a C-H bond is cleaved and replaced with a new C-C or C-heteroatom bond, offering a more atom-economical synthetic route. The methoxy group on the ring can act as a directing group, influencing the regioselectivity of the C-H activation. While the methoxy group is typically an ortho-director, specialized catalytic systems can achieve meta-arylation, providing access to otherwise difficult-to-synthesize substitution patterns. Recent advances have shown that palladium/norbornene catalysis in conjunction with S,O-ligands can effectively promote the meta-C-H arylation of anisole (B1667542) derivatives.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aryl Bromide

Generally, aryl halides are unreactive toward nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. The aromatic ring of this compound, with its electron-donating methoxy group, is not sufficiently activated for classical SNAr reactions under standard conditions. The presence of electron-donating groups destabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for the addition-elimination mechanism of SNAr. Therefore, displacing the bromide with nucleophiles via an SNAr pathway would require exceptionally harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is less likely given the substitution pattern.

Reactivity of the Methoxy Group and Aromatic Ring System

Selective Modifications and Functionalization of the Methoxy Group

The methoxy group (-OCH₃) is a relatively stable ether linkage, but it can be selectively cleaved to reveal a phenolic hydroxyl group. This transformation is valuable as it opens up new avenues for functionalization, such as etherification, esterification, or participation in reactions like the Buchwald-Hartwig amination.

The most common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This process is typically performed at low temperatures to control its high reactivity. Other reagents capable of cleaving aryl methyl ethers include hydrobromic acid (HBr) at high temperatures or trimethylsilyl (B98337) iodide (TMSI). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For a substrate like this compound, the mild conditions often associated with BBr₃ would likely be compatible with the secondary alcohol and aryl bromide moieties.

Regioselective Electrophilic Aromatic Substitution on the Brominated Aromatic Substrate

The aromatic ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution reactions: a bromo group and a methoxy group. Understanding the directing effects of these substituents is crucial for predicting the outcome of such reactions.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. This is due to its significant positive mesomeric effect (+M), where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. The methoxy group also exerts a negative inductive effect (-I) due to the high electronegativity of the oxygen atom, but the mesomeric effect is dominant in determining the directing effect.

The bromo group (-Br) is a deactivating, yet ortho-, para-directing group. Its deactivating nature stems from its strong negative inductive effect (-I), which withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene (B151609). However, like the methoxy group, it has a positive mesomeric effect (+M) due to the lone pairs on the bromine atom, which directs incoming electrophiles to the ortho and para positions.

In a disubstituted benzene ring like that in this compound, the directing effects of both substituents must be considered. The powerful activating and directing effect of the methoxy group is generally the dominant factor in determining the position of electrophilic attack. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group.

Considering the existing substitution pattern, the available positions for electrophilic attack are C4 and C6 (both ortho to the methoxy group and meta and ortho to the bromo group, respectively) and C2 (which is already substituted with the bromo group). The C3 position is meta to the methoxy group and is therefore less favored. Of the available positions, the C4 and C6 positions are the most likely sites for substitution due to the strong directing influence of the methoxy group. Steric hindrance from the adjacent bromo group and the ethan-1-ol side chain might influence the ratio of substitution at these positions.

Table 1: Nitration of 2-Bromo-5-methoxyphenyl Derivatives

SubstrateReagents and ConditionsMajor Product(s)Observations
2-Bromo-5-methoxytolueneHNO₃, H₂SO₄4-Bromo-2-nitro-5-methoxytolueneThe nitration occurs at the position ortho to the methoxy group and meta to the methyl group, demonstrating the strong directing effect of the methoxy group.
N-(2-Bromo-5-methoxyphenyl)acetamideNot specifiedLikely N-(2-Bromo-4-nitro-5-methoxyphenyl)acetamide and/or N-(2-Bromo-6-nitro-5-methoxyphenyl)acetamideBased on the directing effects of the acetamido and methoxy groups (both ortho-, para-directing), substitution is expected at the positions ortho to the methoxy group.

Table 2: Halogenation of 2-Bromo-5-methoxyphenyl Derivatives

SubstrateReagents and ConditionsMajor Product(s)Observations
2-Bromo-5-methoxytolueneBr₂, catalyst2,4-Dibromo-5-methoxytolueneFurther bromination occurs para to the methoxy group, reinforcing its powerful directing effect.

Table 3: Friedel-Crafts Reactions of 2-Bromo-5-methoxyphenyl Derivatives

SubstrateReagents and ConditionsMajor Product(s)Observations
2-Bromo-5-methoxyanisole (structurally similar)Acyl chloride, Lewis acid (e.g., AlCl₃)Predominantly acylation at the position para to the methoxy group.The highly activated ring is expected to undergo acylation readily, with the position of the new acyl group determined by the methoxy substituent.

These examples from related compounds consistently show that the methoxy group's directing effect is paramount in determining the regioselectivity of electrophilic aromatic substitution on the 2-bromo-5-methoxyphenyl scaffold. Therefore, for this compound, electrophilic attack is most probable at the C4 and C6 positions.

Applications in Advanced Organic Synthesis and Complex Target Molecule Construction

Utility as a Chiral Intermediate in Complex Molecule Synthesis

The enantiomerically pure nature of (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is of significant interest for the synthesis of chiral molecules, where biological activity is often dependent on a specific stereoisomer.

Precursor to Enantiomerically Pure Heterocyclic Compounds

While specific examples of this compound being directly used as a precursor for enantiomerically pure heterocyclic compounds are not prominently reported in the literature, its structure lends itself to such applications. The hydroxyl group can be converted into a leaving group or used as a nucleophile, while the bromo substituent is suitable for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are key steps in the formation of various heterocyclic rings.

Integration into Natural Product Synthesis Strategies (e.g., Amathamide precursors)

There is a lack of specific published research detailing the use of this compound in the synthesis of Amathamide precursors or other natural products. However, the 2-bromo-5-methoxyphenyl motif is present in various natural and synthetic bioactive molecules, suggesting that this chiral alcohol could serve as a useful starting material for such targets.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of advanced pharmaceutical and agrochemical intermediates often requires chiral building blocks to achieve the desired biological activity and selectivity. The structural features of this compound make it a plausible, though not widely documented, intermediate for such purposes. The development of innovative processes for the stereoselective synthesis of agrochemical intermediates is an active area of research.

Development of Novel Chiral Ligands and Organocatalysts

Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands and organocatalysts. The hydroxyl group of this compound can be derivatized to incorporate phosphine (B1218219), amine, or other coordinating groups to create chiral ligands for asymmetric catalysis. Despite this potential, there are no specific reports found on the development of novel chiral ligands or organocatalysts derived from this particular compound.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Quantitative Determination of Enantiomeric Purity

The accurate quantification of the enantiomeric excess (ee) of (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is crucial for its application in stereoselective processes. Several chromatographic and spectroscopic methods are available for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and experimental setup.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral Gas Chromatography (GC) stands as a powerful technique for the separation and quantification of volatile enantiomers. For the analysis of this compound, a chiral stationary phase (CSP) is essential to differentiate between the two enantiomers. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acetyl groups, are commonly employed for the separation of chiral alcohols.

In a typical analysis, a solution of the analyte is injected into the GC instrument, where it is vaporized and carried by an inert gas through the capillary column coated with the CSP. The differential interaction of the (S) and (R) enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and subsequent quantification by a detector, such as a flame ionization detector (FID). The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral GC Parameters for the Analysis of a Substituted Phenylethanol

ParameterValue
Column Astec® CHIRALDEX® B-PM (30 m x 0.25 mm ID, 0.12 µm)
Oven Temperature 130 °C (isothermal)
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium
Flow Rate 1.5 mL/min
Split Ratio 50:1
Retention Time (R-enantiomer) 15.2 min
Retention Time (S-enantiomer) 16.5 min
Resolution (Rs) 2.1

Note: This data is representative and may require optimization for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of a broad range of compounds, including chiral alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are particularly effective for resolving the enantiomers of aromatic alcohols like this compound.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. By carefully selecting the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), the retention and resolution of the enantiomers can be optimized. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the analyte exhibits strong absorbance.

Table 2: Illustrative Chiral HPLC Conditions for a Brominated Aromatic Alcohol

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm ID, 5 µm)
Mobile Phase Hexane/Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.7 min
Retention Time (S-enantiomer) 10.1 min
Separation Factor (α) 1.16
Resolution (Rs) 2.5

Note: This data is illustrative and specific conditions would need to be developed for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Chiral Shift Reagents, Enantiomeric Anisotropy)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. The use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can induce chemical shift differences between the signals of the two enantiomers.

Chiral solvating agents, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form diastereomeric complexes with the enantiomers of this compound through hydrogen bonding. These transient complexes exist in a fast-exchange equilibrium, and the different magnetic environments experienced by the protons of each enantiomer lead to the splitting of their corresponding NMR signals. The enantiomeric excess can then be determined by integrating the signals of the resolved protons.

Table 3: Hypothetical ¹H NMR Data for a Chiral Alcohol in the Presence of a Chiral Solvating Agent

ProtonChemical Shift (δ) - RacemateChemical Shift (δ) - (R)-enantiomer with (R)-CSAChemical Shift (δ) - (S)-enantiomer with (R)-CSAΔδ (ppm)
CH-OH 4.85 (q)4.83 (q)4.88 (q)0.05
CH₃ 1.45 (d)1.44 (d)1.47 (d)0.03

Note: This data is a representative example of the expected chemical shift non-equivalence.

Conformational Analysis Studies through Spectroscopic and Computational Methods

Understanding the preferred three-dimensional arrangement, or conformation, of this compound is essential for predicting its reactivity and interactions with other molecules. A combination of spectroscopic techniques and computational modeling provides a comprehensive picture of its conformational landscape.

Spectroscopic methods such as Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide information about the through-space proximity of protons, which helps in deducing the relative orientation of different parts of the molecule. Additionally, vibrational spectroscopy (Infrared and Raman) can offer insights into the presence of specific conformers through the analysis of characteristic vibrational modes.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule. By rotating the single bonds, various conformers can be generated, and their relative energies can be calculated. This allows for the identification of the most stable, low-energy conformations. Theoretical calculations can also predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformations. For this compound, key dihedral angles, such as the C-C-O-H and the C-C-C-Br angles, would be of particular interest in defining the conformational preferences.

Table 4: Calculated Relative Energies of Postulated Conformers of a Substituted Phenylethanol

ConformerDihedral Angle (C-C-O-H)Dihedral Angle (Aryl-C-C-O)Relative Energy (kcal/mol)
1 (Staggered) 180°60°0.00
2 (Gauche) 60°60°0.75
3 (Eclipsed) 120°3.50

Note: This table presents hypothetical computational data for illustrative purposes.

In-Depth Spectroscopic Elucidation of Reaction Mechanisms

Spectroscopic techniques are instrumental in elucidating the mechanisms of chemical reactions involving this compound. In-situ monitoring of reactions using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy or NMR spectroscopy allows for the real-time observation of the disappearance of reactants and the appearance of intermediates and products.

For instance, in an oxidation reaction of this compound to the corresponding ketone, 2-bromo-5-methoxyacetophenone, in-situ ATR-FTIR could be used to monitor the decrease in the intensity of the O-H stretching band of the alcohol and the concurrent increase in the C=O stretching band of the ketone. This provides valuable kinetic data and can help in identifying reaction intermediates.

Similarly, NMR spectroscopy can be used to follow the progress of a reaction by taking spectra at different time intervals. The change in the chemical shifts and integration of signals corresponding to the starting material and products provides a quantitative measure of the reaction's progress. By analyzing the spectroscopic data, key mechanistic steps, such as the formation of intermediates or the stereochemical outcome of a reaction, can be inferred. For example, monitoring the change in the stereocenter during a substitution reaction would be critical in determining whether the mechanism proceeds via an SN1 or SN2 pathway.

Theoretical and Computational Studies of S 1 2 Bromo 5 Methoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, DFT calculations can provide a wealth of information regarding its electronic properties and reactivity. By solving the Schrödinger equation for the molecule, researchers can determine various electronic descriptors that are crucial for predicting its chemical behavior.

Key electronic properties that can be calculated using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and stability of a molecule. semanticscholar.org A smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in classifying the compound as a strong or moderate electrophile. mdpi.com The electronic chemical potential (μ) is another important descriptor that indicates the tendency of electrons to escape from an equilibrium system. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated from DFT calculations. These maps provide a visual representation of the electron density distribution around the molecule, highlighting the electrophilic and nucleophilic sites. Such information is invaluable for predicting how the molecule will interact with other reagents.

To illustrate the type of data obtained from DFT calculations, a hypothetical table of electronic properties for this compound is presented below.

PropertyValueUnit
HOMO Energy-6.25eV
LUMO Energy-0.89eV
HOMO-LUMO Gap5.36eV
Electronegativity (χ)3.57eV
Chemical Hardness (η)2.68eV
Global Electrophilicity Index (ω)2.38eV
Dipole Moment2.15Debye

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment, such as solvent molecules. nih.gov

By simulating the motion of the molecule over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules, such as substrates or catalysts in a chemical reaction. nih.gov The simulations can reveal the preferred orientations of the different functional groups, which can influence the molecule's reactivity and stereoselectivity in chemical transformations.

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules. bu.edu The strength and dynamics of these interactions can have a significant impact on the molecule's properties and reactivity. By analyzing the radial distribution functions of solvent molecules around specific atoms of the solute, a detailed picture of the solvation shell can be obtained. bu.edu

A hypothetical summary of conformational analysis from an MD simulation is provided in the table below.

ConformerPopulation (%)Relative Energy (kcal/mol)Dihedral Angle (C-C-O-H)
1650.0060°
2250.85180°
3101.50-60°

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Reaction Pathways and Transition States for Asymmetric Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For asymmetric transformations involving this compound, computational methods can be used to predict the most likely reaction pathways and to characterize the transition states involved.

By using methods like DFT, it is possible to map out the potential energy surface of a reaction. This allows for the identification of the minimum energy pathways that connect the reactants to the products. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For asymmetric reactions, where the formation of one stereoisomer is favored over another, computational studies can help to explain the origin of this stereoselectivity. By comparing the activation energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be formed in excess. This information is crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve high levels of stereocontrol.

A hypothetical table of calculated activation energies for a reaction involving this compound is shown below.

PathwayTransition State Energy (kcal/mol)Product Stereoisomer
A20.5R
B22.8S

This table is for illustrative purposes and does not represent actual experimental data.

Stereochemical Prediction, Validation, and Rational Design

Computational methods are indispensable tools for the prediction and validation of the stereochemical outcome of asymmetric reactions. In the context of reactions involving this compound, these methods can be used to build predictive models that can guide the design of new synthetic strategies.

By combining the insights gained from DFT calculations of electronic structure and reactivity with the understanding of conformational preferences from MD simulations, it is possible to construct detailed models of the transition states of stereoselective reactions. These models can account for the subtle steric and electronic interactions that determine which diastereomeric transition state is lower in energy.

The predictions from these computational models can then be validated by comparison with experimental results. Once a model has been shown to be reliable, it can be used for the rational design of new catalysts or chiral auxiliaries. For example, a computational model might suggest that modifying a particular functional group on a catalyst will lead to an increase in the stereoselectivity of a reaction. This prediction can then be tested experimentally, leading to a more efficient and targeted approach to catalyst development.

The interplay between computational prediction and experimental validation is a powerful paradigm in modern organic chemistry, enabling the development of highly efficient and selective asymmetric transformations.

Green Chemistry Principles in the Synthesis and Transformations of S 1 2 Bromo 5 Methoxyphenyl Ethan 1 Ol

Implementation of Biocatalytic Processes for Sustainable Production

Biocatalysis has emerged as a powerful tool for the sustainable production of enantiomerically pure compounds. The use of enzymes, either isolated or in whole-cell systems, offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov

The primary biocatalytic route to (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 2'-Bromo-5'-methoxyacetophenone. This transformation is effectively catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or carbonyl reductases (CBRs). researchgate.net These enzymes exhibit remarkable stereoselectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee). nih.gov

A significant challenge in enzymatic reductions is the need for stoichiometric amounts of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). To make the process economically viable and sustainable, in situ cofactor regeneration systems are employed. A common and effective method is the substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is used in large excess to regenerate NADH. Another highly efficient strategy is an enzyme-coupled system, utilizing a second enzyme such as formate (B1220265) dehydrogenase (FDH) which oxidizes formate to carbon dioxide to regenerate the necessary NADH. researchgate.net

Research on structurally similar compounds, such as 1-(3′-bromo-2′-methoxyphenyl)ethanone, has demonstrated the feasibility of these biocatalytic systems on a large scale. In one study, a carbonyl reductase from Novosphingobium sp. was used to convert the ketone substrate at a high concentration (200 g/L) to the corresponding (S)-alcohol with over 99% ee and a 77% isolated yield, utilizing an FDH/formate system for cofactor regeneration. researchgate.net The high efficiency and selectivity of such systems highlight their potential for the industrial production of this compound.

Table 1: Comparison of Biocatalyst Performance in Asymmetric Ketone Reduction

Enzyme Source Substrate Concentration (g/L) Enantiomeric Excess (ee) Cofactor Regeneration System
Novosphingobium aromaticivorans 100 >99% (S) Not specified
Novosphingobium sp. Leaf2 200 >99% (S) Formate/Formate Dehydrogenase (FDH)

This table presents data from studies on analogous brominated methoxyacetophenones to illustrate the effectiveness of biocatalytic methods. researchgate.netnih.gov

Development of Solvent-Free or Environmentally Benign Solvent Reaction Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of, leading to significant environmental and health concerns. Green chemistry promotes the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

In the context of synthesizing this compound, conventional reduction reactions might employ chlorinated solvents like dichloromethane (B109758) or ethers such as diethyl ether. Green alternatives that are considered safer and more sustainable include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). whiterose.ac.ukresearchgate.net These solvents are often less toxic, biodegradable, and derived from renewable resources. Water is also a highly desirable green solvent for certain reactions, particularly in biocatalytic processes. oup.com

Solvent-free reaction conditions represent an even greener approach, minimizing waste and simplifying product purification. For the reduction of 2'-Bromo-5'-methoxyacetophenone, solid-state synthesis is a viable option. This can be achieved by grinding the solid ketone with a solid-supported reducing agent, such as sodium borohydride (B1222165) supported on silica (B1680970) gel. sapub.orgcmu.edu This technique, often assisted by microwave irradiation, can lead to rapid and efficient reductions without the need for a bulk solvent phase.

Table 2: Properties of Selected Green Solvents

Solvent Derivation Key Advantages
Water Universal Non-toxic, non-flammable, cheap
Ethanol Renewable (Biomass) Biodegradable, low toxicity
Ethyl Acetate Often Renewable Low toxicity, biodegradable
2-Methyltetrahydrofuran (2-MeTHF) Renewable (Sugars) Higher boiling point than THF, stable to acids/bases

Application of Microwave-Assisted Synthesis for Energy Efficiency

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. nih.govrasayanjournal.co.in Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that can accelerate reaction rates. oup.com

The synthesis of this compound via the reduction of 2'-Bromo-5'-methoxyacetophenone is a prime candidate for microwave assistance. Studies on the reduction of various acetophenones have shown that microwave irradiation can shorten reaction times from hours to minutes. oup.comsapub.org For instance, the reduction of acetophenone (B1666503) using a Ni-Al alloy in water under microwave irradiation reached completion in 60 minutes, a significant acceleration compared to conventional oil bath heating. oup.com Similarly, solvent-free reductions of aldehydes and ketones using silica-supported sodium borohydride are often completed within 10 minutes under microwave conditions. sapub.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Reduction of Acetophenones

Method Heating Typical Reaction Time Key Advantages
Conventional Oil Bath / Reflux Several hours Standard laboratory equipment

This table provides a general comparison based on findings for acetophenone reductions. oup.comsapub.org

Optimization of Atom Economy and Minimization of Waste Generation

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing the generation of waste byproducts.

The synthesis of this compound is typically achieved by the reduction of 2'-Bromo-5'-methoxyacetophenone. The atom economy of this step is highly dependent on the choice of reducing agent.

Case Study: Reduction using Sodium Borohydride (NaBH₄)

A common laboratory method for ketone reduction involves sodium borohydride. The balanced reaction is: 4 C₉H₉BrO₂ + NaBH₄ + 4 H₂O → 4 C₉H₁₁BrO₂ + NaB(OH)₄ (2'-Bromo-5'-methoxyacetophenone) + (Sodium Borohydride) + (Water) → (this compound) + (Sodium tetraborate)

To calculate the atom economy:

Molecular Weight of desired product (C₉H₁₁BrO₂): 231.09 g/mol

Molecular Weight of reactants:

2'-Bromo-5'-methoxyacetophenone (C₉H₉BrO₂): 229.07 g/mol

For calculation simplicity, we consider the transfer of hydrogen. The ideal reaction is C₉H₉BrO₂ + H₂ → C₉H₁₁BrO₂.

In a catalytic hydrogenation, the atom economy would theoretically be 100%, as all atoms of the hydrogen molecule are incorporated into the product.

However, when using stoichiometric reagents like NaBH₄, the other atoms from the reagent and workup (Na, B, O, H) form byproducts that are not incorporated into the final molecule, leading to a lower atom economy.

Atom Economy Calculation for NaBH₄ Reduction (simplified): The essential transformation adds two hydrogen atoms. Reagents like NaBH₄ deliver a hydride (H⁻) and a proton is sourced from a solvent (e.g., ethanol). The boron and sodium atoms, along with other solvent molecules, become waste.

A more atom-economical alternative is catalytic transfer hydrogenation, where a catalyst (e.g., a ruthenium complex) facilitates the transfer of hydrogen from a donor molecule like isopropanol or formic acid. In this case, the catalyst is used in small amounts and the hydrogen donor is the only significant byproduct (acetone or CO₂). Biocatalytic reductions, as described in section 7.1, are also highly atom-economical as they are catalytic processes that ultimately use a simple hydrogen source. Optimizing synthetic routes to favor catalytic reactions over those using stoichiometric reagents is a fundamental strategy for minimizing waste.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric reduction of the corresponding prochiral ketone, 2-bromo-5-methoxyacetophenone, is the most direct route to (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. Achieving high enantioselectivity is paramount, and future research will continue to focus on the development of more efficient and selective catalytic systems.

Current research in the asymmetric reduction of acetophenones highlights several promising classes of catalysts that could be further optimized for the synthesis of this compound. These include transition metal catalysts and chiral organic catalysts.

Transition Metal Catalysts: Ruthenium and rhodium-based catalysts are at the forefront of this research. For instance, ruthenium complexes with chiral diphosphine ligands, such as BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of a wide range of ketones. researchgate.netnih.gov Similarly, rhodium complexes paired with chiral diamine ligands, like (1R,2S)-aminoindanol, are effective for asymmetric transfer hydrogenation. mdpi.com The general mechanism for these transfer hydrogenations often involves a metal-ligand bifunctional pathway where the catalyst facilitates the transfer of hydrogen from a donor, such as isopropanol (B130326) or formic acid, to the ketone. mdpi.comfrontiersin.org

Chiral Organic Catalysts: Chiral oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are powerful reagents for the enantioselective reduction of ketones using borane (B79455) as the reducing agent. monash.eduresearchgate.netmdpi.com These catalysts work by coordinating to the ketone, which is then reduced by the borane from the less sterically hindered face, leading to high enantioselectivity.

Future explorations in this area will likely involve the design of novel ligands with tailored steric and electronic properties to enhance the enantioselectivity and turnover frequency for the synthesis of this compound. The development of catalysts based on more abundant and less toxic metals is also a growing area of interest. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalyst TypeChiral Ligand/Reagent ExampleReductantKey Features
Ruthenium-basedBINAPH₂High activity and enantioselectivity for a broad range of ketones. researchgate.netnih.gov
Rhodium-based(1R,2S)-aminoindanolIsopropanolEffective for asymmetric transfer hydrogenation. mdpi.com
Chiral OxazaborolidinesCBS CatalystBoraneHigh enantioselectivity for simple and functionalized ketones. monash.eduresearchgate.netmdpi.com

Development of Continuous Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. The development of continuous flow methodologies for the synthesis of this compound is a key area for future research.

Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, allowing for reactions to be performed under more aggressive conditions with better control. mdpi.com This can lead to higher yields and selectivities, as well as reduced reaction times. For the synthesis of chiral alcohols, both chemo- and biocatalytic methods are being adapted to continuous flow systems.

Chemo-catalytic Flow Systems: Homogeneous catalysts, such as the cobalt complexes used for enantioselective borohydride (B1222165) reduction of ketones, have been successfully implemented in continuous flow microreactors, achieving comparable yields and enantioselectivities to batch processes but with significantly shorter residence times. mdpi.com

Biocatalytic Flow Systems: The use of immobilized enzymes or whole cells in packed-bed reactors is a promising approach for the continuous synthesis of chiral alcohols. rsc.orgscispace.com For example, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones with excellent enantioselectivity. scispace.comrsc.org Continuous flow systems allow for the efficient recycling of the biocatalyst and cofactors, making the process more economically viable.

The scalable synthesis of this compound will benefit from the development of robust and efficient continuous flow processes that can be readily implemented in an industrial setting.

Expanding the Scope of Derivatization and Multifunctional Applications

This compound is a versatile chiral building block that can be derivatized to access a wide range of more complex molecules with potential applications in asymmetric catalysis and medicinal chemistry.

Synthesis of Chiral Ligands: Chiral alcohols are common precursors for the synthesis of chiral ligands used in asymmetric catalysis. frontiersin.org The hydroxyl group of this compound can be converted into other functional groups, such as amines or phosphines, to create novel bidentate or tridentate ligands. The presence of the bromo and methoxy (B1213986) substituents on the phenyl ring allows for further modification, enabling the fine-tuning of the steric and electronic properties of the resulting ligands.

Development of Bioactive Molecules: The structural motif of a chiral benzylic alcohol is present in many biologically active compounds. The derivatization of this compound could lead to the discovery of new drug candidates. For example, the synthesis of chiral amino alcohols from this precursor could yield compounds with potential pharmacological activity.

Future research will focus on exploring the synthetic utility of this compound to create a diverse library of chiral derivatives and evaluating their properties in various applications.

Integration of Advanced Materials and Nanoscience in Catalytic Transformations

The integration of advanced materials and nanoscience offers exciting opportunities to improve the efficiency, selectivity, and recyclability of catalysts used in the synthesis of this compound.

Immobilized Catalysts: The immobilization of homogeneous chiral catalysts onto solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles, can facilitate their separation and reuse, addressing a major drawback of homogeneous catalysis. researchgate.netacs.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts.

Nanoparticle Catalysis: Chiral-modified metal nanoparticles are emerging as a new class of catalysts for asymmetric synthesis. monash.edursc.org These catalysts can exhibit unique reactivity and selectivity due to their high surface-area-to-volume ratio and quantum size effects. The development of well-defined chiral nanoparticle catalysts for the asymmetric reduction of 2-bromo-5-methoxyacetophenone is a promising research direction.

Metal-Organic Frameworks (MOFs): Chiral MOFs are crystalline porous materials that can be designed to have catalytically active sites within their well-defined cavities. nih.govrsc.org These materials can act as highly selective heterogeneous catalysts for asymmetric transformations, including the reduction of ketones. The tunable nature of MOFs allows for the rational design of catalysts with optimized properties for specific reactions.

The application of these advanced materials to the synthesis of this compound has the potential to lead to more sustainable and efficient manufacturing processes.

Q & A

Q. What are the established synthetic routes for (S)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer: The compound can be synthesized via borane-mediated reduction of the corresponding carboxylic acid derivative. A typical procedure involves reacting 2-(4-bromo-2-methoxyphenyl)acetic acid with borane dimethylsulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 60°C, yielding the alcohol with >95% efficiency . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis (using chiral ligands) are recommended. For example, enantiomeric excess (ee) can be verified via chiral HPLC or polarimetry, comparing optical rotation values to literature standards .

Q. How is the stereochemical configuration of this compound confirmed in synthesized samples?

Methodological Answer: Stereochemical confirmation requires a combination of techniques:

  • X-ray crystallography : Resolves absolute configuration by analyzing single-crystal structures (e.g., as demonstrated for structurally related brominated aryl alcohols) .
  • NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in proton NMR spectra, distinguishing enantiomers .
  • Optical rotation comparison : Match experimental [α]D values to reported data for (S)-enantiomers of analogous brominated aryl alcohols .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer: Key methods include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • IR spectroscopy : Confirm OH stretch (~3300 cm⁻¹), C-Br (600–700 cm⁻¹), and aryl ether (C-O, ~1250 cm⁻¹) .
  • Mass spectrometry (MS) : Validate molecular ion ([M+H]⁺ at m/z 245/247 for C₉H₁₁BrO₂) and isotopic patterns (Br: 1:1 ratio for M/M+2) .

Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?

Methodological Answer: The bromine atom at the 2-position activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) due to its electron-withdrawing effect. However, steric hindrance from the adjacent substituents (methoxy and hydroxyl groups) may direct reactions to the 4- or 6-positions. For nucleophilic aromatic substitution, polar aprotic solvents (e.g., DMF) and catalysts (e.g., CuI) are required to facilitate displacement .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density functional theory (DFT) calculations can predict transition states and energy barriers for key steps (e.g., borane reduction or asymmetric induction). Machine learning models (e.g., neural networks) trained on reaction databases can recommend solvent systems, catalysts, and temperatures to maximize yield and ee . For instance, computational studies on analogous aryl alcohols show that THF optimizes borane solubility, while chiral phosphine ligands enhance enantioselectivity .

Q. What structure-activity relationship (SAR) studies are applicable to derivatives of this compound?

Methodological Answer: Systematic SAR studies involve:

  • Substituent variation : Replace bromine with Cl, F, or I to assess halogen effects on bioactivity (e.g., antimicrobial potency) .
  • Steric/electronic modulation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the 5-position to alter reactivity or binding affinity .
  • Chirality-activity correlation : Compare (S)- and (R)-enantiomers in biological assays (e.g., enzyme inhibition) to determine stereochemical preferences .

Q. How can contradictions in reported synthetic yields for this compound be resolved?

Methodological Answer: Yield discrepancies often arise from differences in:

  • Reaction scale : Micromolar vs. molar scales affect heat transfer and mixing efficiency.
  • Purification methods : Column chromatography (silica vs. alumina) or recrystallization (solvent polarity) impacts recovery rates .
  • Analytical validation : Cross-validate yields via quantitative NMR (qNMR) or GC-MS to ensure accuracy .

Q. What environmental impact assessments are critical for this compound in research settings?

Methodological Answer:

  • Biodegradability : Use OECD 301F (manometric respirometry) to test microbial degradation in aqueous systems.
  • Ecotoxicology : Conduct Daphnia magna or Vibrio fischeri assays to determine acute toxicity (EC₅₀ values) .
  • Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) via HPLC or computational tools (e.g., EPI Suite) .

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